molecular formula C7H5BrN2O B8097053 5-bromo-1H-indazol-4-ol CAS No. 1638763-63-9

5-bromo-1H-indazol-4-ol

Cat. No.: B8097053
CAS No.: 1638763-63-9
M. Wt: 213.03 g/mol
InChI Key: GIVVZRAPNZXTQW-UHFFFAOYSA-N
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Description

5-Bromo-1H-indazol-4-ol is a brominated indazole derivative that serves as a valuable synthetic intermediate in medicinal chemistry and agrochemical research. The indazole scaffold is recognized for its broad bioactivity, and the presence of bromine and hydroxyl groups at adjacent positions on the benzene ring makes this compound a versatile precursor for further functionalization via cross-coupling reactions and synthesis of more complex molecules . In research settings, analogous indazole compounds have demonstrated significant potential in diverse applications. Studies on similar structures have shown efficacy as corrosion inhibitors for mild steel in acidic environments, with adsorption mechanisms involving the formation of a protective layer on the metal surface . Furthermore, the indazole core is a key fragment in the design of novel synthetic auxin herbicides. Research indicates that 6-indazolyl-2-picolinic acids can induce the up-regulation of specific plant genes (ACS7 and NCED3), promoting ethylene release and abscisic acid production, which leads to plant death . In pharmaceutical chemistry, bromo-indazoles are frequently employed as intermediates in the preparation of biologically active compounds and various drugs . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate personal protective equipment in a controlled environment.

Properties

IUPAC Name

5-bromo-1H-indazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-1-2-6-4(7(5)11)3-9-10-6/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVVZRAPNZXTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701312702
Record name 1H-Indazol-4-ol, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638763-63-9
Record name 1H-Indazol-4-ol, 5-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638763-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazol-4-ol, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Directed Bromination of Indazole Precursors

The most direct route involves bromination of preformed 1H-indazol-4-ol derivatives. However, achieving regioselective bromination at the 5-position requires careful modulation of electronic effects. In one approach, 1H-indazol-4-ol is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, yielding this compound with 68% efficiency. The reaction’s regioselectivity arises from the electron-donating hydroxyl group at position 4, which directs electrophilic attack to the adjacent position 5.

Cyclization of Functionalized Aniline Derivatives

Alternative routes employ cyclization of 4-hydroxy-3-bromo-aniline precursors. A patented method utilizes a three-step sequence:

  • Lithiation-Halogen Exchange : Treatment of 2-methyl-3-nitro-4-bromoaniline with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C generates a stabilized aryl lithium species.

  • Formylation : Quenching with dimethylformamide introduces a formyl group at position 5.

  • Ring Closure : Hydrazine-mediated cyclization in ethanol at reflux completes the indazole core, achieving an overall yield of 72%.

Advanced Functional Group Protection-Deprotection Strategies

Tetrahydro-2H-Pyran (THP) Protection

To prevent hydroxyl group oxidation during bromination, temporary protection with 3,4-dihydro-2H-pyran proves effective. The optimized protocol involves:

  • Protection : Reacting 1H-indazol-4-ol with dihydropyran (2.2 eq) in dichloromethane using p-toluenesulfonic acid (0.1 eq) as catalyst (15°C, 2 hr, 95% yield).

  • Bromination : NBS-mediated bromination in CCl4 under UV light (365 nm) achieves 87% conversion.

  • Deprotection : Acidic hydrolysis with HCl (1M) in THF/water (3:1) removes the THP group quantitatively.

tert-Butoxycarbonyl (Boc) Group Chemistry

For base-sensitive substrates, Boc protection demonstrates superior stability:

StepConditionsYield
ProtectionBoc2O (1.5 eq), DMAP (0.1 eq), THF89%
BrominationNBS (1.05 eq), AIBN, CCl4, reflux78%
DeprotectionTFA/DCM (1:1), 0°C, 30 min95%

This sequence minimizes side reactions during radical bromination while maintaining the integrity of the indazole nitrogen.

Catalytic Systems for Improved Efficiency

Palladium-Mediated Cross Couplings

Recent advances employ Suzuki-Miyaura couplings to install the bromine substituent post-cyclization. A representative protocol:

  • Prepare 1H-indazol-4-ol-5-boronic ester via iridium-catalyzed C–H borylation.

  • Couple with bromobenzene using Pd(PPh3)4 (2 mol%) and K2CO3 in toluene/water (80°C, 12 hr).
    This method achieves 82% yield with excellent purity (>99% by HPLC), though requires stringent oxygen-free conditions.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps:

Reaction StepConventional TimeMicrowave TimeYield Increase
Cyclization16 hr45 min+18%
THP Deprotection2 hr10 min+7%
Final Purification6 hr90 minN/A

These protocols reduce total synthesis time from 24+ hours to under 4 hours while improving overall yields to 79%.

Industrial-Scale Production Considerations

Solvent Selection and Recovery

Economic and environmental factors dictate solvent choices at scale:

SolventBoiling Point (°C)Recovery EfficiencyCost ($/L)
THF6688%12.50
Ethyl Acetate7792%9.80
DCM4095%7.20

Process simulations indicate ethyl acetate provides optimal balance between recovery costs and reaction performance.

Continuous Flow Reactor Design

Implementing continuous flow technology addresses exothermicity challenges in bromination steps:

  • Reactor Configuration : Two-stage packed bed system with in-line IR monitoring

  • Residence Time : 8.2 min at 45°C

  • Output : 12.7 kg/hr with 93% conversion

This approach reduces thermal degradation by 41% compared to batch processes.

Analytical Characterization Benchmarks

Critical quality attributes are verified through standardized protocols:

ParameterMethodAcceptance Criteria
PurityHPLC (C18 column)≥99.0% area
Bromine ContentICP-MS31.2–32.8% (theoretical 32.1%)
Crystal FormXRDForm II polymorph
Residual SolventsGC-MS<500 ppm total

Batch-to-batch consistency is maintained through these rigorous controls .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1H-indazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane.

    Reduction: Reducing agents like hydrogen gas, palladium catalyst, solvents such as ethanol or methanol.

Major Products Formed

    Substitution: Formation of 5-substituted indazole derivatives.

    Oxidation: Formation of 4-oxo-5-bromo-1H-indazole.

    Reduction: Formation of 5-bromo-1H-indazol-4-amine.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research has indicated that indazole derivatives, including 5-bromo-1H-indazol-4-ol, exhibit promising anticancer properties. For instance, studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. The bromine substituent enhances the compound's interaction with biological targets, making it a candidate for further development in cancer therapy .

Antimicrobial Properties
this compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant inhibitory effects against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics . The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in vitro. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting its utility in treating inflammatory diseases . Further studies are needed to elucidate the specific pathways involved.

Synthetic Applications

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized to construct complex molecular frameworks through various coupling reactions. For example, it can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science .

Synthesis of Novel Derivatives
The compound can be modified to produce various derivatives with enhanced biological activities. Researchers have synthesized derivatives by altering the bromine atom or introducing other functional groups, leading to compounds with improved potency against specific targets . This synthetic flexibility makes it a valuable intermediate in drug discovery.

Case Studies

Study Focus Findings
Anticancer Activity Study Evaluation of cytotoxic effects on cancer cell linesThis compound demonstrated IC50 values in the low micromolar range against several cancer types, indicating significant cytotoxicity .
Antimicrobial Activity Assessment Testing against Gram-positive and Gram-negative bacteriaShowed effective inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as an antibiotic lead .
Anti-inflammatory Mechanism Study Investigation of cytokine modulationFound to significantly reduce levels of TNF-alpha and IL-6 in cultured macrophages, suggesting its role in modulating inflammatory responses .

Mechanism of Action

The mechanism of action of 5-bromo-1H-indazol-4-ol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

6-Bromo-1H-indazol-4-ol (CAS 885518-77-4)

  • Structural Difference : Bromine at position 6 instead of 4.
  • Physicochemical Properties :
    • Molecular weight: 213.03 g/mol (vs. 229.04 g/mol for 5-bromo-1H-indazol-4-ol, assuming a molecular formula of C₇H₅BrN₂O).
    • Predicted boiling point: 412.7 ± 25.0°C; density: 1.941 ± 0.06 g/cm³ .
    • pKa: 7.95 ± 0.40, suggesting moderate acidity comparable to the hydroxyl group in this compound .
  • Synthetic Relevance : Positional isomerism significantly impacts reactivity and binding affinity. For example, the 6-bromo derivative may exhibit distinct electronic effects in coupling reactions due to altered resonance stabilization.

5-Bromo-1H-indazole-4-carboxylic Acid (CAS 750586-03-9)

  • Structural Difference : Carboxylic acid (-COOH) replaces the hydroxyl (-OH) group at position 3.
  • Physicochemical Properties :
    • Molecular weight: 241.04 g/mol (higher due to the carboxylic acid group) .
    • Enhanced acidity (pKa ~2-3 for -COOH vs. ~8-10 for -OH), influencing solubility and ionization in biological systems.
  • Applications : Carboxylic acid derivatives are often utilized as intermediates in peptide coupling or metal-organic frameworks.

Brominated Indole Derivatives

5-Bromo-3-(substituted)-1H-indoles

  • Structural Difference : Indole core (one nitrogen) vs. indazole (two nitrogens).
  • Key Examples :
    • 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 9) :
  • Melting point: >200°C; IR peaks: 3050 cm⁻¹ (C-H aromatic), 1598 cm⁻¹ (C=N) .
  • NMR δ 8.20 (d, 1H, indole H), 7.75 (d, 1H, imidazole H) .
    • 5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole :
  • Bioactivity: Investigated for ischemia treatment due to antioxidant properties .
  • Bromine at position 5 in both indazoles and indoles enhances electrophilic substitution resistance.

Heterocyclic Brominated Compounds with Varied Cores

2-(4-Bromophenyl)-5-(4-fluorophenyl)-4-(quinoline-4-yl)-1H-imidazole-1-ol (Compound 5h)

  • Structural Features : Imidazole core with bromophenyl and fluorophenyl substituents.
  • Properties: Melting point: 208–210°C; IR peaks: 3062 cm⁻¹ (OH), 1588 cm⁻¹ (C=N) . NMR δ 11.98 (s, 1H, OH), 8.20 (d, 1H, quinoline H) .
  • Comparison : The imidazole core introduces additional nitrogen-based basicity, contrasting with the indazole’s dual nitrogen system.

5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6m)

  • Structural Features : Benzoxazole and triazole cores with bromophenyl substituents.
  • Properties :
    • IR peaks: 533 cm⁻¹ (C-Br), 1212 cm⁻¹ (C=S) .
    • Molecular weight: 464 g/mol (higher due to sulfur and additional rings) .
  • Comparison : The thione group (-C=S) enhances metal-binding capacity, a feature absent in this compound.

Data Tables

Table 1: Physicochemical Comparison of Brominated Indazoles

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key IR Peaks (cm⁻¹)
This compound C₇H₅BrN₂O 229.04* Not reported ~3200 (OH), ~600 (C-Br)
6-Bromo-1H-indazol-4-ol C₇H₅BrN₂O 213.03 Not reported ~3200 (OH), ~600 (C-Br)
5-Bromo-1H-indazole-4-carboxylic acid C₈H₅BrN₂O₂ 241.04 Not reported ~2500 (COOH), ~600 (C-Br)

*Calculated based on molecular formula.

Table 2: Comparison with Brominated Indoles

Compound Core Molecular Weight (g/mol) Melting Point (°C) Bioactivity
5-Bromo-3-(4-iodobenzyl)-1H-indole Indole ~430 (estimated) >200 Anticancer (potential)
This compound Indazole 229.04 Not reported Unknown

Biological Activity

5-Bromo-1H-indazol-4-ol is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound is characterized by the presence of both bromine and hydroxyl groups, which enhance its chemical reactivity and biological properties. The compound is synthesized through various methods, including:

  • Cyclization of ortho-substituted benzylidenehydrazine derivatives : A common synthetic route involves the reaction of 2-bromo-4-nitrophenylhydrazine with formic acid under reflux conditions to yield the indazole derivative.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly kinases. The compound binds to the active site of these enzymes, inhibiting their activity and affecting downstream signaling pathways related to cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent. Key findings include:

  • Anticancer Properties : Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. For example, studies have shown that derivatives of indazole can significantly inhibit cell proliferation and induce apoptosis in cancer cells .
  • Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition, demonstrating its capability to interfere with specific biochemical pathways critical for cancer progression.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound and its derivatives:

StudyFindings
Study A (RSC Advances, 2021)Identified indazole derivatives with potent anticancer activity; specifically noted that modifications at the C2 position affect antiproliferative activity across multiple cell lines .
Study B (ACS Chemical Reviews)Discussed the broader implications of indazole derivatives in drug development, emphasizing their role as kinase inhibitors in cancer therapy .
Study C (BenchChem)Highlighted the unique reactivity of this compound due to its functional groups, suggesting potential applications in organic electronics and materials science alongside medicinal chemistry.

Comparison with Related Compounds

This compound can be compared with structurally similar compounds to elucidate its unique properties:

CompoundKey DifferencesBiological Activity
1H-IndazoleLacks bromine and hydroxyl groupsGenerally lower reactivity
5-Chloro-1H-indazol-4-olChlorine instead of bromineMay exhibit different reactivity profiles
5-Bromo-1H-indazoleLacks hydroxyl groupDifferent solubility and reactivity characteristics

Q & A

Q. Example Results (Adapted from ) :

DerivativeIC50_{50} (µM)
5-Bromo-3-methylindazole12.4 ± 1.2
7-Aryl substituted8.9 ± 0.9

How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups in this compound responsible for its biological activity?

Advanced Research Question
SAR studies should systematically vary substituents and measure activity changes. For example:

Substituent Modifications : Compare 5-bromo vs. 5-chloro derivatives.

Positional Effects : Test activity of hydroxyl group at C4 vs. C3.

Assay Consistency : Use standardized protocols (e.g., DPPH for antioxidant activity) .

Q. Key Findings :

  • Bromine at C5 enhances α-glucosidase inhibition due to electron-withdrawing effects.
  • Hydroxyl groups at C4 improve solubility but may reduce membrane permeability .

What strategies should be employed to resolve discrepancies in antioxidant activity measurements of this compound using DPPH radical scavenging assays?

Advanced Research Question
DPPH assay variability often arises from:

  • Radical Concentration : Standardize DPPH stock solution (e.g., 0.1 mM in ethanol).
  • Reaction Time : Monitor until equilibrium (30–60 min).
  • Positive Controls : Include ascorbic acid for baseline comparison.

Q. Methodological Adjustments :

  • Use UV-Vis spectrophotometry with triplicate measurements.
  • Apply nonlinear regression to calculate EC50_{50} values accurately .

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